molecular formula C8H10N4O2 B2467829 2-(Azidomethyl)-3,4-dimethoxypyridine CAS No. 1695398-36-7

2-(Azidomethyl)-3,4-dimethoxypyridine

Cat. No.: B2467829
CAS No.: 1695398-36-7
M. Wt: 194.194
InChI Key: QTYQOGYNMWAAEN-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-3,4-dimethoxypyridine is an organic compound that features a pyridine ring substituted with azidomethyl and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-3,4-dimethoxypyridine typically involves the introduction of an azidomethyl group to a pre-formed 3,4-dimethoxypyridine ring. One common method involves the reaction of 3,4-dimethoxypyridine with a suitable azidomethylating agent under controlled conditions. For example, the reaction can be carried out using sodium azide and a halomethylating agent such as chloromethyl methyl ether in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure safety, given the potentially hazardous nature of azide compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-3,4-dimethoxypyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, halomethylating agents, bases like sodium hydroxide.

    Cycloaddition: Copper(I) catalysts, alkyne substrates.

    Reduction: Triphenylphosphine, hydrogen gas with palladium catalysts.

Major Products

    Substitution: Formation of substituted pyridines.

    Cycloaddition: Formation of triazole derivatives.

    Reduction: Formation of aminomethyl derivatives.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-3,4-dimethoxypyridine depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azidomethyl)benzoic acid
  • 2-(Azidomethyl)phenyl isocyanide
  • 3-Azido-2,2-bis(azidomethyl)propyl 2-azidoacetate

Uniqueness

2-(Azidomethyl)-3,4-dimethoxypyridine is unique due to the presence of both azidomethyl and dimethoxy groups on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-(azidomethyl)-3,4-dimethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-13-7-3-4-10-6(5-11-12-9)8(7)14-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYQOGYNMWAAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CN=[N+]=[N-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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